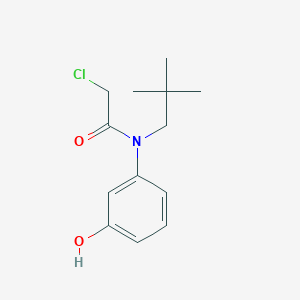
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide, also known as ADX-71441, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide acts as a selective negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting mGluR5, this compound modulates glutamatergic neurotransmission and the associated downstream signaling pathways, leading to the normalization of aberrant synaptic plasticity in the CNS. This mechanism of action has been shown to be effective in various preclinical models of CNS disorders, including anxiety, depression, and addiction.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodents and to improve cognitive function in preclinical models of schizophrenia. Moreover, this compound has been shown to reduce drug-seeking behavior in preclinical models of addiction and to improve motor function in preclinical models of Parkinson's disease. These effects are believed to be mediated by the modulation of glutamatergic neurotransmission and the associated downstream signaling pathways.
実験室実験の利点と制限
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its potent and selective inhibition of mGluR5. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for the study of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is the development of novel drug formulations that improve the compound's pharmacokinetic properties and increase its brain penetration. Another direction is the investigation of the compound's potential therapeutic applications in other CNS disorders, such as Alzheimer's disease and traumatic brain injury. Moreover, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on synaptic plasticity and to identify potential biomarkers of treatment response. Finally, the development of novel mGluR5 modulators with improved potency, selectivity, and safety profiles is also an important future direction for the field.
合成法
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is synthesized by a multistep process, which involves the reaction of 3-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpropylamine and sodium hydride to obtain the corresponding amide. Finally, the amide is chlorinated with thionyl chloride to yield this compound in high yield and purity.
科学的研究の応用
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Several preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of mGluR5, which leads to the modulation of glutamatergic neurotransmission and the normalization of aberrant synaptic plasticity in the CNS. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and oral bioavailability, which makes it a promising drug candidate for further development.
特性
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSMOQFKXXWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)

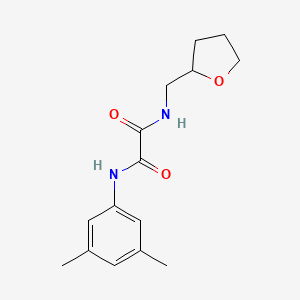

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)
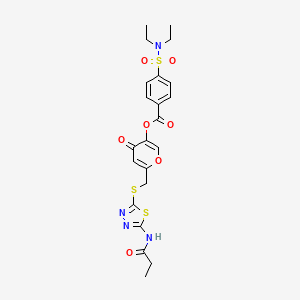
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)
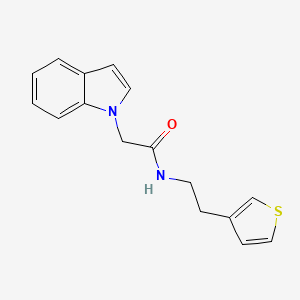
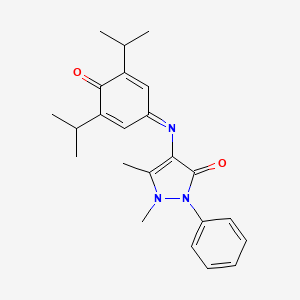
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)
![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)
